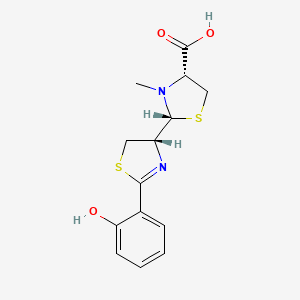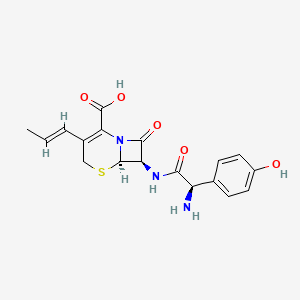
5,8-Anhydro-2,4-dideoxy-6,7-O-(1-methylethylidene)-9-O-(triphenylmethyl)-L-ribo-3-nonulosonic Acid E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Anhydro-2,4-dideoxy-6,7-O-(1-methylethylidene)-9-O-(triphenylmethyl)-L-ribo-3-nonulosonic Acid E is a useful research compound. Its molecular formula is C₃₃H₃₆O₇ and its molecular weight is 544.63. The purity is usually 95%.
BenchChem offers high-quality 5,8-Anhydro-2,4-dideoxy-6,7-O-(1-methylethylidene)-9-O-(triphenylmethyl)-L-ribo-3-nonulosonic Acid E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Anhydro-2,4-dideoxy-6,7-O-(1-methylethylidene)-9-O-(triphenylmethyl)-L-ribo-3-nonulosonic Acid E including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 5,8-Anhydro-2,4-dideoxy-6,7-O-(1-methylethylidene)-9-O-(triphenylmethyl)-L-ribo-3-nonulosonic Acid E involves the protection of the hydroxyl groups, followed by the formation of the desired isopropylidene and triphenylmethyl ether groups. The nonulosonic acid moiety is then constructed using a series of reactions, including oxidation, reduction, and glycosylation. Finally, the protecting groups are removed to yield the target compound.", "Starting Materials": [ "D-ribose", "Sodium periodate", "Sodium borohydride", "Triphenylmethanol", "Isopropylidene glycerol", "Acetic anhydride", "Trifluoroacetic acid", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium cyanoborohydride", "Methyl triflate", "Toluene", "Diethyl ether", "Methanesulfonic acid", "Sodium methoxide" ], "Reaction": [ "Protection of ribose hydroxyl groups with acetic anhydride and trifluoroacetic acid", "Formation of isopropylidene group using isopropylidene glycerol and methanesulfonic acid", "Formation of triphenylmethyl ether group using triphenylmethanol and methyl triflate", "Oxidation of ribose to form 2,3-diketo-5-deoxyribose using sodium periodate", "Reduction of 2,3-diketo-5-deoxyribose to form 5-deoxyribose using sodium borohydride", "Glycosylation of 5-deoxyribose with chloroacetic acid and sodium hydroxide to form 5-deoxy-2-O-chloroacetylribose", "Reduction of 5-deoxy-2-O-chloroacetylribose to form 5-deoxy-2-O-acetylribose using sodium cyanoborohydride", "Glycosylation of 5-deoxy-2-O-acetylribose with 3-azido-3-deoxy-2-O-acetyl-4,5-dideoxy-D-glycero-L-galacto-nonulosonic acid (Azido-Neu5Ac) using sodium methoxide to form the desired nonulosonic acid derivative", "Removal of protecting groups using methanol and sodium hydroxide" ] } | |
CAS RN |
83686-29-7 |
Product Name |
5,8-Anhydro-2,4-dideoxy-6,7-O-(1-methylethylidene)-9-O-(triphenylmethyl)-L-ribo-3-nonulosonic Acid E |
Molecular Formula |
C₃₃H₃₆O₇ |
Molecular Weight |
544.63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)




![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)
![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)